molecular formula C8H8Cl2N2 B2751017 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1049755-91-0

3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B2751017
CAS No.: 1049755-91-0
M. Wt: 203.07
InChI Key: OQNUHUSXORDMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a halogenated heterocyclic compound characterized by an imidazo[1,2-a]pyridine core substituted with a chloromethyl group at position 3 and a hydrochloride salt.

Properties

IUPAC Name

3-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNUHUSXORDMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The chloromethyl group at position 3 distinguishes this compound from other imidazo[1,2-a]pyridine derivatives. Below is a comparative analysis of select analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
3-(Chloromethyl)imidazo[1,2-a]pyridine HCl 3-(CH2Cl), HCl salt C8H8Cl2N2 219.07 Antiviral intermediates
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine HCl 2-(CH2Cl), 6-Cl, HCl salt C8H6Cl3N2 253.51 Undisclosed pharmacological use
2-(4-Chlorophenyl)-3,7-dimethyl-imidazo[1,2-a]pyridine HCl 2-(Ph-Cl), 3-CH3, 7-CH3, HCl salt C16H14Cl2N2 329.20 Potential CNS modulation
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde 2-Cl, 3-(CHO) C8H5ClN2O 180.59 Synthetic intermediate

Reactivity and Functionalization

  • The chloromethyl group at position 3 facilitates nucleophilic substitution, enabling the introduction of amines, thiols, or azides .
  • In contrast, 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (with an aldehyde group) undergoes condensation reactions, useful for synthesizing Schiff bases .

Key Research Findings

  • Regioselectivity Challenges : Substitution at position 3 is less sterically hindered compared to position 2, making 3-(chloromethyl) derivatives more accessible for further modifications .
  • Impact of Halogenation : Chlorine atoms at positions 6 or 2 enhance metabolic stability but may reduce solubility, as seen in the 6-chloro-2-(chloromethyl) analogue .
  • Salt Forms : Hydrochloride salts improve crystallinity and bioavailability compared to free bases, a critical factor in drug development .

Biological Activity

3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of 3-(Chloromethyl)imidazo[1,2-a]pyridine Hydrochloride

The compound belongs to the imidazo[1,2-a]pyridine class, which is known for various pharmacological activities including anticancer, analgesic, and anti-inflammatory effects. The chloromethyl group enhances the compound's reactivity and potential for further derivatization.

Synthesis

The synthesis of 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves:

  • Starting Materials : Imidazo[1,2-a]pyridine derivatives.
  • Reagents : Chloromethyl methyl ether or chloromethyl chloride.
  • Conditions : The reaction is often conducted under acidic conditions to facilitate the chloromethylation process.

Biological Activities

3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that compounds in this class can inhibit tumor growth in various cancer cell lines. For instance, derivatives have been tested against breast cancer cells with promising results.
  • Antimicrobial Properties : The compound has demonstrated activity against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing conditions like arthritis.

The biological activity of 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in cancer proliferation.
  • Receptor Modulation : The compound can bind to certain receptors in the body, altering their activity and influencing cellular responses.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including 3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride. The results indicated a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values ranging from 5 to 20 µM depending on the derivative used.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µM for S. aureus and 75 µM for E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 (breast cancer)5 - 20
AntimicrobialStaphylococcus aureus50
AntimicrobialEscherichia coli75

Q & A

Q. Optimization Strategies :

  • Catalysts : Lewis acids (e.g., Sc(OTf)₃) enhance regioselectivity and reduce side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
  • Microwave Assistance : Reduces reaction time (e.g., from 24h to 1h) and improves purity .

Basic: What analytical techniques are recommended for characterizing the structural purity of this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl group at C-3) and hydrogen/carbon environments .
  • HRMS : Validates molecular weight and isotopic patterns .
  • HPLC : Assesses purity (>95% threshold for biological assays) using reverse-phase C18 columns .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced: How can researchers address challenges in regioselective functionalization during synthesis?

Answer:
Regioselectivity at C-3 is critical. Solutions include:

  • Catalytic Control : Use Sc(OTf)₃ or FeCl₃ to direct electrophilic substitution to C-3 .
  • Protecting Groups : Temporarily block reactive sites (e.g., N-1) with tert-butoxycarbonyl (Boc) groups .
  • Kinetic Monitoring : In situ FTIR or LC-MS to track reaction progress and adjust conditions (e.g., temperature, stoichiometry) .

Advanced: How to resolve discrepancies between in vitro enzyme inhibition data and cellular assay results for this compound?

Answer:
Conflicting data may arise from:

  • Membrane Permeability : Use logP/logD measurements (e.g., shake-flask method) to assess cellular uptake .
  • Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to rule out non-specific binding .
  • Salt vs. Free Base : Compare hydrochloride salt and free base forms in parallel assays to evaluate bioavailability differences .

Advanced: What methodologies are effective for determining the impact of hydrochloride salt formation on bioavailability?

Answer:

  • Solubility Studies : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Dissolution Testing : Use USP apparatus to compare dissolution rates of salt vs. free base .
  • In Vivo PK Studies : Administer both forms in rodent models and quantify plasma concentrations via LC-MS/MS .

Advanced: How to design SAR studies to evaluate the role of the chloromethyl group in bioactivity?

Answer:

  • Analog Synthesis : Replace chloromethyl with bromomethyl, hydroxymethyl, or unsubstituted methyl groups .
  • Enzyme Binding Assays : Use surface plasmon resonance (SPR) to measure KD values for each analog against targets (e.g., c-Kit kinase) .
  • Cellular Potency : Compare IC₅₀ values in proliferation assays (e.g., MTT) across analogs .
  • Molecular Docking : Map chloromethyl interactions with catalytic pockets (e.g., using AutoDock Vina) to explain potency differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.